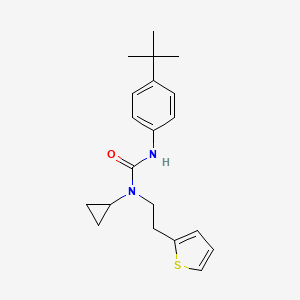
(2-Methyloxan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Methyloxan-2-yl)methanamine” is a chemical compound with the molecular formula C5H11NO . It is used in various scientific research and applications .
Synthesis Analysis
There is a patent that describes a process and intermediate for the preparation of oxetan-2-ylmethanamine, which is a key intermediate in the preparation of certain glucagon-like peptide-1 receptor agonists . The process starts from (S)-2-((benzyloxy)methyl)oxirane and involves a ring expansion step which expands the oxirane to an oxetane .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C7H15NO/c1-7(6-8)4-2-3-5-9-7/h2-6,8H2,1H3 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 129.2 .Wissenschaftliche Forschungsanwendungen
Eco-friendly Corrosion Inhibitor
Amino acid compounds, including derivatives of (2-Methyloxan-2-yl)methanamine, have been explored as eco-friendly corrosion inhibitors for steel in acidic solutions. These compounds show promising results as mixed-type inhibitors, adhering to the steel surface and providing protection against corrosion. Such applications are crucial for extending the lifespan of metal structures in corrosive environments, highlighting the potential of this compound derivatives in industrial maintenance and sustainability efforts (Yadav, Sarkar, & Purkait, 2015).
Anticancer Activity
Research into palladium (Pd)II and platinum (Pt)II complexes, involving this compound derivatives, has unveiled their potential in combating cancer. These complexes have been characterized for their structure and tested for anticancer activity against various human cancerous and noncancerous cell lines. The studies suggest significant cytotoxic activities towards cancer cells, indicating a promising avenue for the development of new cancer treatments (Mbugua et al., 2020).
Biomass-derived Solvent Applications
2-Methyltetrahydrofuran (2-MeTHF), related to this compound, is a solvent derived from renewable resources and is gaining attention for its application in organic chemistry due to its environmental benefits. Its properties, such as low miscibility with water and high stability, make it a suitable solvent for organometallics, organocatalysis, biotransformations, and processing lignocellulosic materials. The adoption of 2-MeTHF in industrial processes offers a path toward more sustainable chemical manufacturing (Pace et al., 2012).
Photocytotoxicity for Cancer Treatment
Iron(III) complexes involving this compound derivatives have been synthesized and shown to exhibit photocytotoxic properties under red light. These complexes can induce apoptosis in various cancer cell lines by generating reactive oxygen species when exposed to red light, offering a novel approach to cancer treatment through light-activated therapy (Basu et al., 2014).
Synthesis of Piperidines
The asymmetric synthesis of 2-(1-aminoalkyl) piperidines using derivatives of this compound demonstrates the compound's versatility in organic synthesis. These piperidines have potential applications in pharmaceuticals, showcasing the role of this compound derivatives in the development of new drugs and chemical entities (Froelich et al., 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-methyloxan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(6-8)4-2-3-5-9-7/h2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAJFTOQBCOKEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933705-68-1 |
Source


|
| Record name | (2-methyloxan-2-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

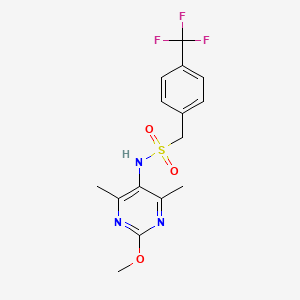
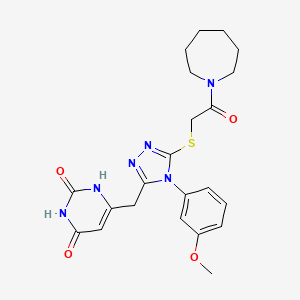
![2-[1-[3-(Trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2702222.png)
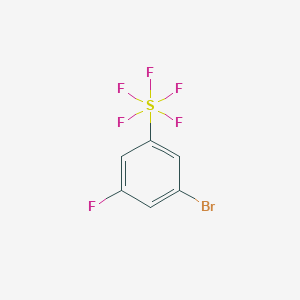
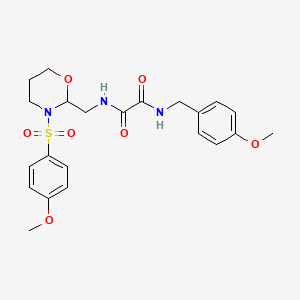
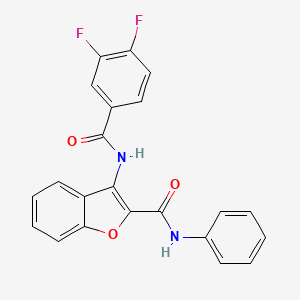
![5-Methyl-2-[[1-[4-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2702226.png)
![2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-4-carboxamide](/img/structure/B2702228.png)
![N-(benzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2702230.png)
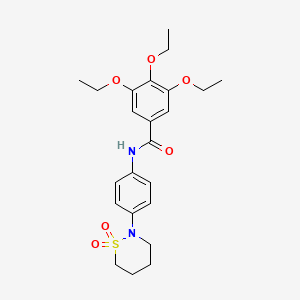
![N-[3-tert-butyl-1-(pyridin-2-yl)-1H-pyrazol-5-yl]-1-chloroisoquinoline-3-carboxamide](/img/structure/B2702232.png)
![11-(2,5-dichlorophenyl)-2,3-dimethoxy-5,11,12,12a-tetrahydropyrazolo[3',4':4,5]pyrido[2,1-a]isoquinolin-8(6H)-one](/img/structure/B2702233.png)
